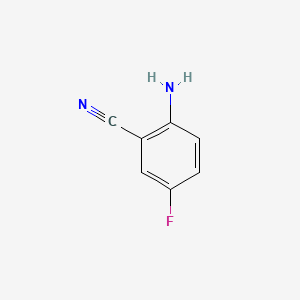

2-Amino-5-fluorobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQDFQDXMNVDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372220 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-77-3 | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-fluorobenzonitrile (CAS: 61272-77-3): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluorobenzonitrile, a fluorinated anthranilonitrile derivative, is a pivotal building block in medicinal chemistry. Its unique trifunctional nature, featuring an amine, a nitrile, and a fluorine substituent on an aromatic scaffold, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth analysis of the core properties of this compound, detailed synthetic protocols, and a comprehensive overview of its applications, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 61272-77-3) is a prime example of a strategically fluorinated building block. The ortho-positioning of the amino and nitrile groups facilitates cyclization reactions to form key heterocyclic systems, while the fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and membrane permeability of the final drug molecule. This guide serves as a technical resource for researchers leveraging this versatile intermediate in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis.

General Properties

This compound is typically a white to light yellow or grey crystalline powder. It exhibits low solubility in water but is soluble in various polar organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61272-77-3 | |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Appearance | White to light yellow/grey crystal powder | |

| Melting Point | 92-96 °C | [3] |

| Boiling Point | 138 °C at 15 mmHg | [3] |

| Solubility | Low in water; Soluble in polar organic solvents | [1][2] |

| pKa (Predicted) | 1.87 ± 0.10 |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

A detailed vibrational analysis of this compound has been conducted using both experimental and computational methods. The Fourier Transform Infrared (FTIR) and FT-Raman spectra provide a unique fingerprint for the molecule, confirming the presence of its key functional groups.[4]

-

FTIR (4000-400 cm⁻¹): The spectrum is characterized by distinct peaks corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-F stretching, as well as aromatic C-H and C=C vibrations.[4]

-

FT-Raman (3500-50 cm⁻¹): The FT-Raman spectrum complements the FTIR data, providing further confirmation of the molecular structure.[4]

While specific experimental spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures. The final product of synthesis should be confirmed by these methods.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the amino substituents. The amino protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule, including the nitrile carbon and the fluorine-coupled aromatic carbons.

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z of approximately 136.04.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthetic Pathway: Reduction of 2-Fluoro-5-nitrobenzonitrile

A reliable method for the preparation of this compound is the reduction of 2-fluoro-5-nitrobenzonitrile. This transformation can be effectively achieved using various reducing agents, with stannous chloride dihydrate in ethyl acetate being a well-documented method.[5]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approx. 10-15 eq).

-

Heat the mixture to reflux for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR, and MS) to match the expected data for this compound.

Applications in Drug Discovery

The strategic placement of the amino, nitrile, and fluoro groups makes this compound a valuable precursor for a range of biologically active heterocyclic compounds.

Synthesis of Quinazoline and Quinazolinone Scaffolds

The ortho-amino nitrile functionality is ideal for the construction of quinazoline and quinazolinone rings, which are core structures in numerous approved drugs, particularly kinase inhibitors.[6][7]

The reaction of this compound with various reagents can lead to a diverse library of quinazoline derivatives. For instance, reaction with cyclic ketones under basic conditions can yield quinazolinone derivatives.[6] This scaffold is central to many Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors used in oncology.[8][9] While direct synthesis of drugs like Gefitinib or Lapatinib from this specific starting material is not the most common route, its analogues are instrumental in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[2][10]

Friedländer Synthesis of Tacrine Derivatives

This compound serves as a precursor for the synthesis of tacrine derivatives through the Friedländer annulation.[6][11] Tacrine was one of the first acetylcholinesterase inhibitors approved for the treatment of Alzheimer's disease. The synthesis involves the reaction of the aminobenzonitrile with a cyclic ketone, such as cyclohexanone.[6] The resulting fluorinated tacrine analogues can be evaluated for their potential as improved neurotherapeutics.

Experimental Workflow: Friedländer Synthesis of a Tacrine Derivative

-

Reaction Setup: In a suitable reaction vessel, combine this compound and a cyclic ketone (e.g., cyclohexanone).

-

Catalysis: Add a Lewis acid or Brønsted acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture to facilitate the condensation and cyclization.

-

Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired tacrine derivative.

Causality: The acid catalyst protonates the carbonyl oxygen of the ketone, making the alpha-carbon more susceptible to nucleophilic attack by the amino group of the benzonitrile. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused quinoline ring system characteristic of tacrine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, particularly to the eyes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. Seek medical attention if irritation persists.[10]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a robust platform for the construction of complex heterocyclic systems, most notably quinazolines and tacrine derivatives, which are scaffolds for potent therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its key applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

- Ossila. (2023). This compound - SAFETY DATA SHEET.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.

- Zhao, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules.

- Arockiasamy, A., et al. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica.

- MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- Wikipedia. (n.d.). Friedländer synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile.

- MDPI. (2022).

- ACS Publications. (2024). Organic Letters Ahead of Print.

- Franco, D. S. P., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

- Zhang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters.

- HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.

- PubMed. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry.

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

- PubMed Central. (2022).

- Arockiasamy, A., et al. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 9(18), 86-101.

- PubMed. (2011). Synthesis and evaluation of heterobivalent tacrine derivatives as potential multi-functional anti-Alzheimer agents. European Journal of Medicinal Chemistry.

- PubMed Central. (2016). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. RSC Advances.

- PubMed Central. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals.

- PubMed Central. (2021). Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

- ACS Publications. (2021). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Chemical Neuroscience.

Sources

- 1. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-fluorobenzonitrile: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Amino-5-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of this versatile molecule, offering insights into its reactivity and practical applications. The information presented herein is supported by spectral data, established experimental protocols, and an analysis of the electronic influences that govern its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 61272-77-3, is a substituted aromatic compound featuring an amino group, a nitrile group, and a fluorine atom attached to a benzene ring. This unique combination of functional groups imparts a specific set of properties that are highly valuable in organic synthesis.

The structural arrangement of the functional groups—an amino group ortho to the nitrile and a fluorine atom para to the amino group—creates a distinct electronic environment that dictates its reactivity and physical characteristics. The molecule is a solid at room temperature, typically appearing as a white to light yellow or grey crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Appearance | White to light yellow or grey crystalline powder | [1][2] |

| Melting Point | 92-96 °C | [3] |

| Boiling Point | 138 °C at 15 mmHg | [3] |

| Solubility | Low solubility in water; Soluble in organic solvents such as dichloromethane and chloroform. | [4] |

| pKa (Predicted) | 1.87 ± 0.10 |

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic signature is fundamental for its identification and quality control in a research setting. The following sections detail the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. While experimental spectra are the gold standard, predicted data based on established principles can provide a strong foundational understanding.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | dd | 1H | H-6 |

| ~7.2 | dd | 1H | H-4 |

| ~6.8 | dd | 1H | H-3 |

| ~5.5 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-5 |

| ~150 | C-2 |

| ~135 (d) | C-4 |

| ~120 (d) | C-6 |

| ~118 | -CN |

| ~115 (d) | C-3 |

| ~100 | C-1 |

Note: The symbol (d) indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. Experimental and theoretical studies have been conducted on the vibrational spectra of this compound.[4]

Table 2: Key FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| ~2220 | C≡N stretching (nitrile group) |

| ~1620 | N-H bending (amino group) |

| ~1500 | C=C stretching (aromatic ring) |

| ~1250 | C-F stretching |

The presence of sharp, characteristic peaks for the amino and nitrile groups, along with the C-F stretch, confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 136.13.

Predicted Key Fragmentation Patterns:

The fragmentation of this compound in a mass spectrometer would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic amines and nitriles can be predicted.

-

Loss of HCN (m/z 27): A common fragmentation for nitriles.

-

Loss of NH₂ (m/z 16): Fragmentation of the amino group.

A detailed analysis of the mass spectrum would reveal a unique fragmentation pattern that can be used for structural confirmation.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its three functional groups. The amino group is nucleophilic, the nitrile group is electrophilic at the carbon atom, and the fluorine atom influences the electron density of the aromatic ring.

Electronic Effects of Substituents

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing properties. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) but also a weak electron-donating mesomeric effect (+M).

This electronic push-pull system makes the molecule susceptible to a variety of chemical transformations. The electron-donating amino group enhances the nucleophilicity of the aromatic ring at the positions ortho and para to it, while the electron-withdrawing nitrile and fluoro groups influence the overall reactivity.

Key Synthetic Applications

This compound is a crucial intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in pharmaceutical and materials science research.[5]

A prominent application of this compound is in the synthesis of quinazoline and quinoline derivatives.[2] The ortho-disposition of the amino and nitrile groups facilitates cyclization reactions. One of the most notable methods is the Friedländer synthesis , which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] While this compound itself is not a ketone, its derivatives or its use in modified Friedländer-type reactions are common.

For instance, it can react with cyclic ketones under basic conditions to form quinazoline derivatives.[2] This reaction is a cornerstone in the construction of scaffolds for various biologically active molecules.

Experimental Protocols

To provide practical guidance for researchers, this section outlines a generalized experimental protocol for a key synthetic transformation involving this compound.

Protocol: Friedländer-type Synthesis of a Tetrahydroacridine Derivative

This protocol describes the synthesis of a substituted tetrahydroacridine, a class of compounds with potential biological activity, using this compound and a cyclic ketone.

Diagram: Workflow for the Synthesis of a Tetrahydroacridine Derivative

Caption: A generalized workflow for the Friedländer-type synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), cyclohexanone (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.). Add a suitable solvent, such as toluene, to the flask.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, catalyst loading, reaction time, and purification methods, may need to be optimized for specific substrates and desired outcomes.

Thermal Stability and Safety Considerations

Understanding the thermal stability of a compound is crucial for its safe handling, storage, and use in chemical reactions, especially at elevated temperatures.

Thermal Stability

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of amino, nitrile, and fluoro functional groups provides a rich platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of medicinal importance. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and key synthetic applications, along with practical experimental guidance. A thorough understanding of these aspects will enable researchers to effectively and safely utilize this important intermediate in their synthetic endeavors.

References

- This compound - SAFETY D

- This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- This compound: A Key Intermediate for Pharmaceutical Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Mass Spectrometry - Fragmentation P

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound 97 61272-77-3. (n.d.). Sigma-Aldrich.

- Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit.

- Thermal Analysis. (n.d.).

- 5.3: the Dance of the Nucleophile and Electrophile. (2019). Chemistry LibreTexts.

- 13 C NMR Chemical Shifts. (n.d.).

- This compound(61272-77-3) 1H NMR. (n.d.). ChemicalBook.

- This compound | CAS Number 61272-77-3. (n.d.). Ossila.

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) [hmdb.ca]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 2-氨基-5-氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Amino-5-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3), a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic, crystallographic, and thermal properties of this molecule. While a wealth of theoretical and vibrational spectroscopic data exists, this guide also addresses the current gaps in publicly available experimental data for certain analytical techniques and proposes methodologies for their acquisition. By synthesizing established data with proven analytical principles, this guide serves as an authoritative resource for the comprehensive understanding of this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅FN₂, is a substituted aromatic nitrile that has garnered significant interest as a versatile building block in organic synthesis.[3] Its unique trifunctional nature, possessing an amino group, a nitrile group, and a fluorine atom, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including quinazolines and other pharmacologically active molecules.[3] The strategic incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated intermediates like this compound particularly valuable in medicinal chemistry.

This guide delves into the core analytical techniques required to unequivocally identify and characterize this compound, ensuring its purity, and elucidating its structural intricacies. We will explore its molecular structure, vibrational spectroscopy (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, and thermal analysis (DSC/TGA). The causality behind experimental choices and the interpretation of the resulting data will be emphasized throughout.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 61272-77-3 | [4][5] |

| Molecular Formula | C₇H₅FN₂ | [4] |

| Molecular Weight | 136.13 g/mol | [4][5] |

| Appearance | White to light yellow or grey crystalline powder | [1][6] |

| Melting Point | 92-96 °C | [5] |

| Boiling Point | 138 °C at 15 mmHg | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane and chloroform. |

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. A comprehensive study by Arockiasamy Ajaypraveenkumar et al. has provided both experimental and theoretical vibrational data for this compound, which forms the basis of this section.[7]

Theoretical Framework and Experimental Causality

The vibrational modes of this compound were predicted using Density Functional Theory (DFT) calculations with the B3LYP method and a 6-311++G(2d,p) basis set.[7] This high-level theoretical approach is instrumental in assigning the experimentally observed vibrational bands to specific molecular motions. The choice of a basis set with diffuse and polarization functions is critical for accurately describing the electronic structure of a molecule containing heteroatoms and a delocalized π-system.

Experimentally, the FT-IR spectrum was recorded using the KBr pellet technique, which is a standard and reliable method for solid samples. The FT-Raman spectrum was obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm, which helps to minimize fluorescence, a common issue with aromatic compounds.[7]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Objective: To obtain the vibrational spectra of this compound for functional group identification and structural confirmation.

Materials:

-

This compound (solid powder)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Sample holder for Raman spectroscopy

Instrumentation:

-

FT-IR spectrometer (e.g., Bruker 8400S)[7]

-

FT-Raman spectrometer (e.g., Enwave Optronics EZRaman with Nd:YAG laser)[7]

Procedure:

FT-IR (KBr Pellet Technique):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to the pellet-forming die.

-

Apply pressure using the hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

FT-Raman Spectroscopy:

-

Place a small amount of the this compound powder into a suitable sample holder (e.g., a glass capillary tube).

-

Position the sample holder in the spectrometer's sample compartment.

-

Excite the sample with the 1064 nm laser.

-

Record the Raman spectrum, typically in the range of 3500-50 cm⁻¹.[7]

}

Workflow for obtaining FT-IR and FT-Raman spectra.

Interpretation of Vibrational Spectra

The key vibrational frequencies for this compound are summarized in Table 2. The assignments are based on the potential energy distribution (PED) analysis from the work of Arockiasamy Ajaypraveenkumar et al.[7]

| Wavenumber (cm⁻¹) (Experimental FT-IR) | Wavenumber (cm⁻¹) (Experimental FT-Raman) | Vibrational Assignment | Functional Group |

| 3352 | - | Asymmetric stretching | N-H (Amino) |

| - | 3355 | Symmetric stretching | N-H (Amino) |

| 2225 | 2220 | Stretching | C≡N (Nitrile) |

| 1630 | 1635 | Scissoring | N-H (Amino) |

| 1575 | 1580 | Stretching | C=C (Aromatic) |

| 1331 | 1334 | Stretching | C-N (Amino) |

| 1245 | - | Stretching | C-F |

| 870 | - | Out-of-plane bending | C-H (Aromatic) |

| 819 | 798 | Out-of-plane bending | C-H (Aromatic) |

Key Insights:

-

The distinct, strong absorption around 2225 cm⁻¹ is a hallmark of the nitrile (C≡N) stretching vibration.

-

The bands above 3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amino group.

-

The presence of a strong band around 1245 cm⁻¹ is indicative of the C-F stretching vibration.

-

The absorptions in the 1630-1400 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring and the N-H scissoring motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Note on Data Availability: As of the date of this publication, a complete, publicly available experimental NMR dataset for this compound has not been identified. While some sources mention its characterization by NMR, the spectral data is not provided.[1][2] Therefore, this section will focus on the predicted spectra and the principles of their interpretation, supplemented with data from closely related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the two protons of the amino group. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups.

Predicted Chemical Shifts and Splitting Patterns:

-

H-3: This proton is ortho to the amino group and meta to the fluorine and nitrile groups. It is expected to be the most shielded of the aromatic protons. It should appear as a doublet of doublets due to coupling with H-4 and a smaller coupling with F-5.

-

H-4: This proton is ortho to the fluorine atom and meta to the amino and nitrile groups. It will be significantly influenced by the strong coupling to the adjacent fluorine atom and the adjacent H-3 proton, likely appearing as a triplet of doublets.

-

H-6: This proton is ortho to both the nitrile and fluorine groups, making it the most deshielded. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

-NH₂: The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause C-F coupling.

Predicted Chemical Shifts:

-

C1 (ipso to -CN): This carbon will be significantly deshielded and will likely show a small coupling to the fluorine atom.

-

C2 (ipso to -NH₂): This carbon will be shielded due to the electron-donating amino group.

-

C3: This carbon will be influenced by the adjacent amino group and will show coupling to the fluorine atom.

-

C4: This carbon will show a large one-bond C-F coupling.

-

C5 (ipso to -F): This carbon will be directly attached to the fluorine and will exhibit a very large one-bond C-F coupling, making it easily identifiable.

-

C6: This carbon, ortho to the nitrile and fluorine, will be deshielded and show coupling to the fluorine.

-

-CN (Nitrile Carbon): The nitrile carbon will appear in the characteristic region for this functional group (around 115-125 ppm).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8][9] For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to coupling with the neighboring protons (H-4 and H-6). The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for complete structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure:

-

Dissolve a small amount of this compound (5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.

}

General workflow for comprehensive NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 136, corresponding to its molecular weight. The presence of a nitrogen atom means the molecular weight is an even number, consistent with the nitrogen rule.

The fragmentation of the molecular ion will be governed by the stability of the resulting fragments. Key expected fragmentation pathways include:

-

Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment at m/z 109.

-

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion at m/z 135.

-

Loss of the amino group: Cleavage of the C-N bond, although less common, could lead to a fragment at m/z 120.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound.

Note on Data Availability: A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other searched literature. However, the crystal structures of related aminobenzonitriles have been studied and can provide insights into the expected solid-state packing. For instance, studies on 4-aminobenzonitrile have revealed that hydrogen bonding between the amino group and the nitrile group of adjacent molecules is a key structural element.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of this compound.

Procedure:

-

Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a material.

Note on Data Availability: Experimental DSC and TGA data for this compound were not found in the performed searches. The safety data sheet for a similar compound, 2-Amino-3,5-difluorobenzonitrile, suggests that fluorinated aromatic compounds generally exhibit enhanced thermal stability.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point (92-96 °C).[5] The area under this peak can be used to determine the enthalpy of fusion. DSC can also reveal other phase transitions, such as solid-solid transitions, if they occur.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The TGA curve would be expected to be flat until the onset of decomposition, at which point a significant mass loss would be observed.

Conclusion

This compound is a molecule of considerable interest in synthetic and medicinal chemistry. This guide has provided a detailed framework for its structural analysis and characterization. The vibrational properties of this compound are well-documented, with a strong correlation between experimental and theoretical data. While a complete set of experimental NMR, MS, crystallographic, and thermal analysis data is not currently in the public domain, this guide has outlined the expected results and provided detailed, field-proven protocols for their acquisition. The principles and methodologies described herein offer a robust approach for any researcher or scientist working with this important chemical intermediate, ensuring its accurate identification and a deeper understanding of its structural and physicochemical properties.

References

- Arockiasamy Ajaypraveenkumar, S., Syed Ali, M., Muthu, S., & Raj, A. D. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 9(15), 56-67. [Link]

- PubChem. (n.d.). 5-Amino-2-fluorobenzonitrile.

- University of Regensburg. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.

- NIST. (n.d.). Benzonitrile, 2-amino-.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Rochester. (n.d.). 19F NMR Reference Standards.

- ACS Publications. (2026). Organic Letters Ahead of Print.

- Chemcasts. (n.d.). 5-Amino-2-fluorobenzonitrile Properties vs Temperature.

- University of Washington. (n.d.). 19Flourine NMR.

- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemcasts. (n.d.). 5-Amino-2-fluorobenzonitrile Properties vs Pressure.

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.

- ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).

Sources

- 1. This compound | 61272-77-3 [chemicalbook.com]

- 2. This compound CAS#: 61272-77-3 [m.chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. scbt.com [scbt.com]

- 5. 2-氨基-5-氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Spectroscopic Data of 2-Amino-5-fluorobenzonitrile

Introduction

2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) is a pivotal molecular building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an aromatic ring substituted with an amine, a nitrile, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The ortho-positioning of the nucleophilic amine and the electrophilic nitrile group facilitates cyclization reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. The interpretation presented herein is grounded in fundamental principles and supported by experimental data and established literature, offering a robust framework for researchers and drug development professionals.

Physicochemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 61272-77-3 | [2] |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| Appearance | Grey to off-white solid powder | [3][4] |

| Melting Point | 92-96 °C | [2][3] |

| Boiling Point | 138 °C / 15 mmHg |[2] |

The Analytical Workflow: A Multi-Technique Approach

The unambiguous identification of a molecule like this compound relies not on a single technique, but on the synergistic information provided by several spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a complete, self-validating picture.

Caption: A typical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first-line technique for molecular characterization. Its primary role is to determine the molecular weight of the analyte with high precision, providing immediate confirmation of the elemental formula. For this compound (C₇H₅FN₂), high-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish the exact mass from other potential elemental compositions.

Data Presentation: High-Resolution Mass Spectrometry (Predicted)

| Adduct | Ion Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₆FN₂]⁺ | 137.05095 |

| [M+Na]⁺ | [C₇H₅FN₂Na]⁺ | 159.03289 |

| [M-H]⁻ | [C₇H₄FN₂]⁻ | 135.03639 |

Data is based on predicted values, which are foundational for targeted analysis.

Trustworthiness (Self-Validating System): The observation of a prominent ion at m/z 137.05095 in the positive ion mode of an electrospray ionization (ESI) mass spectrum would provide strong evidence for the protonated molecule, [M+H]⁺. The high mass accuracy (typically <5 ppm deviation) achievable with modern instruments like Orbitrap or TOF analyzers validates the elemental composition of C₇H₅FN₂. The characteristic isotopic pattern, while subtle for a molecule of this size, would further corroborate the assigned formula.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL. A trace amount of formic acid (0.1%) is often added for positive ion mode to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage (e.g., +3 to +5 kV for positive mode) is applied to the infusion capillary, generating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the TOF mass analyzer. The time it takes for each ion to travel the length of the flight tube is measured, which is proportional to the square root of its m/z.

-

Data Acquisition: A full scan spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecules, which excites them to a higher vibrational state. Each functional group (e.g., N-H, C≡N, C-F) has a characteristic vibrational frequency.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 3452, 3363 | Strong | N-H Asymmetric & Symmetric Stretch | The two distinct bands are characteristic of a primary amine (-NH₂) group.[5] |

| 2211 | Strong, Sharp | C≡N Stretch (Nitrile) | The triple bond of the nitrile group results in a strong, sharp absorption in a relatively clean region of the spectrum.[5] |

| ~1636 | Medium-Strong | N-H Bend (Scissoring) | This absorption corresponds to the in-plane bending vibration of the primary amine.[6] |

| 1600-1450 | Medium-Variable | C=C Aromatic Ring Stretch | Multiple bands in this region are characteristic of the benzene ring skeleton. |

| ~1245 | Strong | C-F Stretch | The highly polar carbon-fluorine bond gives rise to a strong absorption band.[6] |

| 1335-1250 | Strong | C-N Aromatic Amine Stretch | Corresponds to the stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

Experimental data sourced from studies on this compound and its analogs.[5][6]

Trustworthiness (Self-Validating System): The simultaneous observation of the double N-H stretch, the sharp C≡N stretch, and the strong C-F stretch provides a unique "fingerprint" for this compound. The absence of other strong absorptions (e.g., a broad O-H or a strong C=O) confirms the purity of the sample with respect to its functional groups.

Experimental Protocol: KBr Pellet FTIR

-

Sample Preparation: Approximately 1-2 mg of the solid this compound sample is finely ground with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The homogenized powder is transferred to a pellet press. A vacuum is applied to remove air, and pressure (several tons) is applied to form a thin, transparent KBr pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the spectrometer's sample holder.

-

Analysis: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The resulting spectrum is an absorbance or transmittance plot versus wavenumber. This method was utilized in the experimental analysis of the title compound.[6]

Caption: Correlation of functional groups to their characteristic IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the number, environment, and neighboring relationships of protons, while ¹³C NMR details the carbon skeleton. For this compound, the substitution pattern on the aromatic ring creates a distinct set of signals whose chemical shifts and coupling constants are highly informative.

Note: The following data are predicted based on established substituent effects and analysis of similar structures, as a primary experimental spectrum is not publicly available. Actual values will vary with solvent and spectrometer frequency.

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.8 - 7.0 | Doublet of Doublets (dd) | J(H3-H4) ≈ 8.8, J(H3-F5) ≈ 4.5 | 1H |

| H-4 | 6.7 - 6.9 | Triplet of Doublets (td) | J(H4-H3) ≈ 8.8, J(H4-F5) ≈ 8.8, J(H4-H6) ≈ 3.0 | 1H |

| H-6 | 7.1 - 7.3 | Doublet of Doublets (dd) | J(H6-F5) ≈ 10.0, J(H6-H4) ≈ 3.0 | 1H |

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| C1 (-CN) | ~95 | Quaternary, shifted upfield by ortho -NH₂ |

| C2 (-NH₂) | ~152 | Attached to electron-donating group |

| C3 | ~118 (d) | Doublet due to coupling with Fluorine (²JCF) |

| C4 | ~119 (d) | Doublet due to coupling with Fluorine (³JCF) |

| C5 (-F) | ~158 (d) | Doublet due to large C-F coupling (¹JCF) |

| C6 | ~116 (d) | Doublet due to coupling with Fluorine (³JCF) |

| -CN | ~119 | Nitrile carbon |

Trustworthiness (Self-Validating System): The predicted ¹H NMR pattern—three distinct aromatic signals with complex splitting—is a direct consequence of the 1,2,4-substitution pattern. The coupling constants (J-values) are critical. The large ortho coupling (J(H3-H4)), smaller meta coupling (J(H4-H6)), and various couplings to fluorine (JHF) must all be consistent with the proposed structure. Similarly, in the ¹³C NMR, the observation of multiple doublets due to C-F coupling provides irrefutable evidence for the fluorine's presence and position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The field is then "shimmed" to optimize its homogeneity.

-

¹H NMR Acquisition: A standard ¹H pulse sequence is run. Key parameters include spectral width (~12 ppm), acquisition time (~3-4 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16 for good signal-to-noise).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C. Key parameters include a wider spectral width (~220 ppm) and a relaxation delay of 2 s.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS (0.00 ppm).

Caption: Positional relationships of protons on the aromatic ring influencing NMR signals.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. Mass spectrometry unequivocally confirms the molecular weight and elemental formula. Infrared spectroscopy provides a rapid and definitive fingerprint of the key amine, nitrile, and fluoro functional groups. Finally, ¹H and ¹³C NMR spectroscopy reveals the precise atomic connectivity and substitution pattern on the aromatic ring. The collective data from these techniques provides a self-validating and comprehensive characterization, ensuring the identity and purity of this vital chemical intermediate for its application in research and development.

References

- Arockiasamy Ajaypraveenkumar, et al. (2018). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 10(4), 114-127.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).

Sources

The Solubility Profile of 2-Amino-5-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes foundational chemical principles, qualitative experimental observations, and established analytical methodologies to empower researchers in drug discovery and development. The guide elucidates the molecular characteristics governing the solubility of this compound and presents detailed protocols for its empirical determination in common organic solvents. This document is intended to serve as a practical resource for scientists to anticipate and experimentally verify the solubility of this compound, a critical parameter for reaction kinetics, purification, and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) and its intermediates, profoundly influencing bioavailability, processability, and formulation design. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, the development of efficient purification strategies such as crystallization, and the prevention of precipitation-related manufacturing challenges. This guide provides a detailed exploration of the factors influencing the solubility of this compound and equips the research scientist with the necessary tools to determine this crucial parameter.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct functional groups: the aromatic ring, the amino group (-NH2), the nitrile group (-C≡N), and the fluorine atom (-F).

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Amino Group (-NH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances the molecule's ability to interact with polar protic solvents like alcohols and water.

-

Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor. Its presence contributes to the molecule's overall polarity.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a significant dipole moment into the molecule. However, it is a weak hydrogen bond acceptor.

The combination of these functional groups results in a molecule with a complex polarity profile. The presence of both polar, hydrogen-bonding capable groups and a nonpolar aromatic ring suggests that this compound will exhibit a range of solubilities across different solvent classes.

Qualitative Solubility Profile

While precise quantitative data is limited in published literature, some general solubility characteristics have been noted. This compound is described as being soluble in some organic solvents like dichloromethane and chloroform[1]. Conversely, its solubility in water is reported to be low[1]. A safety data sheet for the compound states that its solubility in water and other solvents is not known, highlighting the need for empirical determination[2].

Based on the principles of "like dissolves like," we can predict a qualitative solubility profile:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, such as acetone and ethyl acetate. Also, expected in polar protic solvents like methanol and ethanol, which can hydrogen bond with the amino group.

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform[1].

-

Low Solubility: Expected in nonpolar solvents like toluene and hexanes, where the polar functional groups would hinder dissolution. Very low solubility is also anticipated in water due to the hydrophobic nature of the benzonitrile core[1].

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Figure 1: Workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Analytical Techniques for Concentration Determination

The choice of analytical technique is critical for accurate solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a suitable starting point for method development. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a rapid and cost-effective method. A calibration curve of absorbance versus concentration should be prepared using standard solutions. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve. It is crucial to ensure that the solvent used does not interfere with the absorbance measurement.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | [Insert Experimental Data] | [Insert Experimental Data] |

| Water | [Insert Experimental Data] | [Insert Experimental Data] |

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for both predicting and experimentally determining this vital parameter. By understanding the interplay of the molecule's functional groups and by employing standardized experimental protocols, researchers can generate the high-quality solubility data necessary to accelerate drug development timelines and ensure the robustness of their chemical processes. The methodologies detailed herein are designed to be readily implemented in a standard laboratory setting, empowering scientists with the tools to make data-driven decisions in their synthetic and formulation endeavors.

References

- Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods - Der Pharma Chemica. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Analytical Methods. (n.d.).

Sources

The Synthetic Versatility of 2-Amino-5-fluorobenzonitrile: A Technical Guide for Chemical Innovation

Abstract

2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) has emerged as a pivotal structural motif and a versatile building block in the landscape of modern organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features, characterized by the ortho-positioning of a nucleophilic amino group and an electrophilic nitrile functionality on a fluorinated benzene ring, render it an exceptionally valuable precursor for the construction of a diverse array of complex heterocyclic scaffolds. The presence of the fluorine atom further imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and binding affinity. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

In the quest for novel therapeutic agents and advanced materials, the strategic incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1] this compound stands out as a key intermediate due to its trifunctional nature: a primary aromatic amine, a nitrile group, and a fluorine substituent. This combination not only allows for a wide range of chemical transformations but also provides a gateway to privileged heterocyclic structures that are prevalent in many biologically active compounds.[2] The ortho-disposition of the amino and nitrile groups is particularly advantageous for facile cyclization reactions, making it a preferred starting material for the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic systems that form the core of numerous pharmaceuticals.[3][4]

Synthesis of this compound: A Comparative Analysis of Routes

The efficient and scalable synthesis of this compound is critical for its widespread application. Several synthetic strategies can be envisaged, primarily revolving around the introduction of the amino and cyano functionalities onto a fluorinated benzene core.

Route 1: Reduction of a Nitro Precursor (Recommended)

Experimental Protocol: Reduction of 2-Nitro-5-fluorobenzonitrile (Adapted from a similar procedure[5])

Materials:

-

2-Nitro-5-fluorobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-nitro-5-fluorobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approximately 10-12 eq).

-

Heat the mixture to reflux for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or recrystallization.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This approach would typically start from a suitable aminofluorobenzene derivative. A hypothetical, yet chemically sound, pathway would involve the diazotization of 4-fluoro-2-nitroaniline, followed by cyanation and subsequent reduction of the nitro group. However, it is crucial to note that Sandmeyer reactions with highly activated or substituted anilines can sometimes lead to unexpected side products.[8]

Conceptual Workflow: Sandmeyer Cyanation Route

Caption: Conceptual workflow for the synthesis of this compound via a Sandmeyer reaction.

The Reactive Landscape of this compound

The synthetic utility of this compound stems from the distinct and complementary reactivity of its amino and nitrile functional groups.

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of transformations, including N-alkylation, N-acylation, and diazotization.

-

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved using alkyl halides in the presence of a base or through reductive amination with aldehydes.[9] These modifications are crucial for modulating the pharmacological properties of derivative compounds.

-

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce specific side chains or as a protecting group strategy.[10][11]

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several other functional groups and can participate in various cycloaddition reactions.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a primary amide (2-amino-5-fluorobenzamide) or a carboxylic acid (2-amino-5-fluorobenzoic acid).[12][13] The amide, in particular, is a common intermediate in the synthesis of heterocyclic compounds.

-

Reduction: The nitrile can be reduced to a primary amine, (2-amino-5-fluorophenyl)methanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.[14] This transformation provides an additional point of diversity for further synthetic elaboration.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-positioning of the amino and nitrile groups is the most significant feature of this compound, enabling the one-pot synthesis of various fused heterocyclic systems.

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[15][16] this compound is an excellent precursor for the synthesis of substituted quinazolines.

-

Reaction with Guanidine and Carbodiimides: The reaction of 2-aminobenzonitriles with guanidine or carbodiimides provides a direct route to 2,4-diaminoquinazolines, which are key pharmacophores in several drugs.[17][18][19][20] These reactions are often mediated by Lewis acids like SnCl₄.[18]

-

Reaction with Aldehydes: Condensation of 2-aminobenzonitriles with aldehydes can lead to the formation of dihydroquinazoline derivatives.[16]

General Workflow: Synthesis of 2,4-Diaminoquinazolines

Caption: General workflow for the synthesis of 2,4-diaminoquinazolines from this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The quinazoline scaffold, readily accessible from this compound, is a core component of many kinase inhibitors used in cancer therapy.[21][22] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are crucial targets in oncology.[]

-

Gefitinib and Lapatinib Analogues: Gefitinib and Lapatinib are well-known EGFR and dual EGFR/HER2 inhibitors, respectively, that feature a quinazoline core.[7][11][24] The synthesis of analogues of these drugs often involves intermediates derived from substituted 2-aminobenzonitriles.[15][24] The fluorine atom in this compound can enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |